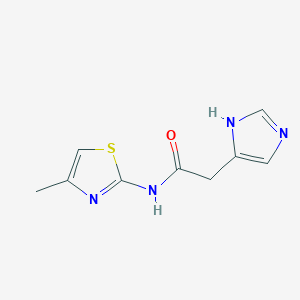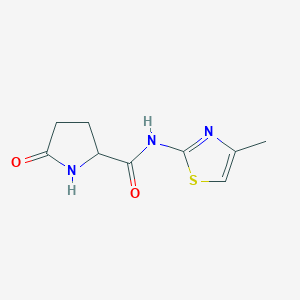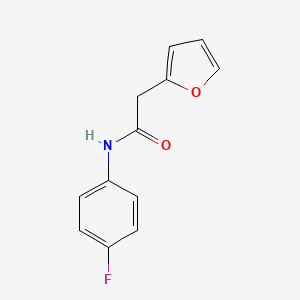
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone, also known as ABT-639, is a chemical compound that belongs to the class of isoquinolines. It is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone acts as a selective T-type calcium channel blocker. T-type calcium channels are involved in the generation and propagation of action potentials in neurons and are therefore important targets for the treatment of neurological disorders. By blocking these channels, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone can reduce neuronal excitability and the release of neurotransmitters, thereby reducing the frequency and severity of seizures and alleviating neuropathic pain. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone can reduce anxiety-like behavior by modulating the activity of the amygdala, a brain region involved in the regulation of emotions.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is involved in the generation of seizures and neuropathic pain. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone can increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has also been found to reduce the expression of genes that are involved in the regulation of blood pressure, suggesting that it may be useful in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which means that it has a specific target and does not affect other ion channels or receptors. This makes it easier to interpret the results of experiments and reduces the risk of off-target effects. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been extensively studied in animal models and has been shown to be effective in reducing seizures, neuropathic pain, anxiety, and hypertension.
However, there are also some limitations to the use of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times to maintain therapeutic levels. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone. One potential application is in the treatment of epilepsy, neuropathic pain, anxiety, and hypertension in humans. Clinical trials will be needed to determine the safety and efficacy of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone in humans. In addition, further research is needed to understand the molecular mechanisms of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone and its effects on neuronal excitability, neurotransmitter release, and gene expression. Finally, the development of more potent and selective T-type calcium channel blockers may lead to the discovery of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone involves a multi-step process that starts with the reaction of 1-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dihydroisoquinoline in the presence of triethylamine to obtain the desired product, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone. The purity and yield of the compound can be improved by further purification techniques such as recrystallization.
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, anxiety, and hypertension. It has been shown to be effective in reducing the frequency and severity of seizures in animal models of epilepsy. In addition, it has been found to have analgesic properties and can alleviate neuropathic pain in rats. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has also been studied for its anxiolytic effects and has been shown to reduce anxiety-like behavior in mice. Furthermore, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been found to lower blood pressure in animal models of hypertension.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20-12-19-16-10-14(6-7-17(16)20)18(22)21-9-8-13-4-2-3-5-15(13)11-21/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVARJBMYZPUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)



![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)


![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)



